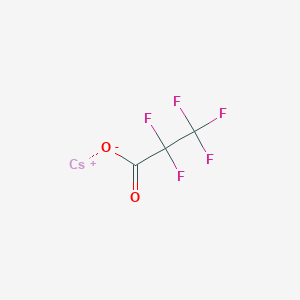
Cesium 2,2,3,3,3-Pentafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium 2,2,3,3,3-Pentafluoropropanoate is a cesium salt of 2,2,3,3,3-pentafluoropropanoic acid. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability. It is often used as an intermediate in various chemical syntheses and has applications in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cesium 2,2,3,3,3-Pentafluoropropanoate can be synthesized by reacting cesium hydroxide with 2,2,3,3,3-pentafluoropropanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the preparation involves the same basic reaction but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the cesium ion is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, often at elevated temperatures to increase reaction rates.
Major Products: The major products depend on the specific nucleophile used in the substitution reactions. For example, reacting with an amine would yield an amide derivative.
Applications De Recherche Scientifique
Cesium 2,2,3,3,3-Pentafluoropropanoate has several applications in scientific research:
Analytical Chemistry: Used as an intermediate in the synthesis of compounds for liquid chromatographic analysis.
Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials and catalysts.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of Cesium 2,2,3,3,3-Pentafluoropropanoate largely depends on its role in specific reactions. In nucleophilic substitution reactions, the cesium ion acts as a leaving group, facilitating the formation of new bonds. The fluorine atoms increase the compound’s stability and reactivity by withdrawing electron density.
Comparaison Avec Des Composés Similaires
- Sodium 2,2,3,3,3-Pentafluoropropanoate
- Potassium 2,2,3,3,3-Pentafluoropropanoate
Comparison: Cesium 2,2,3,3,3-Pentafluoropropanoate is unique due to the presence of the cesium ion, which is larger and more electropositive compared to sodium and potassium ions. This difference can affect the compound’s solubility, reactivity, and the stability of its complexes.
Propriétés
Formule moléculaire |
C3CsF5O2 |
|---|---|
Poids moléculaire |
295.93 g/mol |
Nom IUPAC |
cesium;2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C3HF5O2.Cs/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 |
Clé InChI |
HBCSJUDHQCUCBO-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


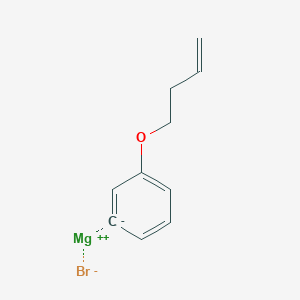
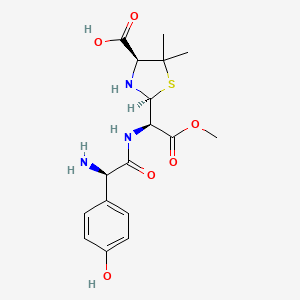



![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)
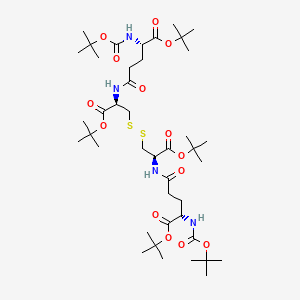
![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)


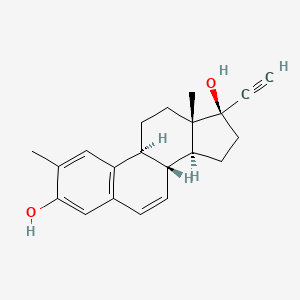

![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
